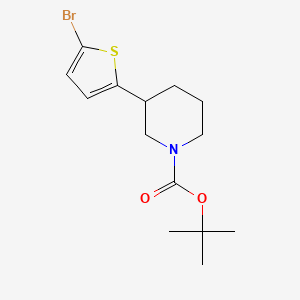1-Piperidinecarboxylic acid, 3-(5-bromo-2-thienyl)-, 1,1-dimethylethyl ester
CAS No.:
Cat. No.: VC13622876
Molecular Formula: C14H20BrNO2S
Molecular Weight: 346.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H20BrNO2S |
|---|---|
| Molecular Weight | 346.29 g/mol |
| IUPAC Name | tert-butyl 3-(5-bromothiophen-2-yl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H20BrNO2S/c1-14(2,3)18-13(17)16-8-4-5-10(9-16)11-6-7-12(15)19-11/h6-7,10H,4-5,8-9H2,1-3H3 |
| Standard InChI Key | XRYNOGWXAPZUGZ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(S2)Br |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(S2)Br |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name reflects its core piperidine ring substituted at the 3-position with a 5-bromo-2-thienyl group and at the 1-position with a tert-butyl ester. Key structural features include:
-
Piperidine backbone: A six-membered saturated ring with one nitrogen atom.
-
5-Bromo-2-thienyl substituent: A bromine atom at the 5-position of a thiophene ring, conferring electrophilic reactivity.
-
Tert-butyl ester: A bulky, hydrolytically stable protecting group for carboxylic acids.
Alternative names include tert-butyl 3-(5-bromothiophen-2-yl)piperidine-1-carboxylate and 2-bromo-5-(N-Boc-piperidin-3-yl)thiophene . The Boc (tert-butoxycarbonyl) group enhances solubility in organic solvents, facilitating synthetic manipulation.
Synthesis and Manufacturing
Hydrogenation of Pyridinecarboxylic Acid Derivatives
A patent (CN102174011A) describes the hydrogenation of pyridinecarboxylic acids to piperidinecarboxylic acids using palladium-carbon catalysts under 3–5 MPa hydrogen pressure at 80–100°C . While this method targets 2-, 3-, and 4-piperidinecarboxylic acids, analogous conditions could apply to the title compound by starting with a bromothienyl-substituted pyridine precursor. Key steps include:
-
Catalytic hydrogenation: Reduction of the pyridine ring to piperidine.
-
Esterification: Protection of the carboxylic acid as a tert-butyl ester.
Alkylation and Coupling Reactions
The synthesis of related piperidinecarboxylates in WO2014122474A1 involves alkylation of piperidine intermediates with bromoarenes . For this compound, a plausible route entails:
-
Boc protection: Treating 3-aminopiperidine with di-tert-butyl dicarbonate.
-
Suzuki coupling: Reacting Boc-protected 3-bromopiperidine with 5-bromo-2-thienylboronic acid.
Reaction conditions (e.g., palladium catalysts, base) would mirror those in the patent literature .
Physicochemical Properties
The bromothienyl group increases molecular polarity, while the tert-butyl ester enhances lipid solubility, favoring blood-brain barrier penetration .
Pharmacological Profile
Muscarinic M₄ Receptor Agonism
WO2014122474A1 highlights piperidinecarboxylates as selective M₄ receptor agonists with minimal M₂ activity, reducing cardiovascular risks . The title compound’s structural similarity to disclosed agonists suggests:
-
High M₄ affinity: The bromothienyl group may engage in π-π interactions with receptor aromatic residues.
-
Cognitive enhancement: M₄ activation modulates acetylcholine release, potentially alleviating symptoms of Alzheimer’s disease and schizophrenia .
Applications in Drug Development
Central Nervous System (CNS) Therapeutics
-
Schizophrenia: M₄ agonists mitigate positive (hallucinations) and negative (social withdrawal) symptoms .
-
Cognitive disorders: Enhanced cortical acetylcholine levels improve memory and learning.
Peripheral Applications
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR: Expected signals include:
-
δ 1.45 ppm (tert-butyl, 9H).
-
δ 6.75–7.20 ppm (thiophene protons).
-
-
¹³C NMR: Peaks at δ 80–85 ppm (Boc carbonyl), δ 28 ppm (tert-butyl CH₃) .
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase.
-
Mobile phase: Acetonitrile/water (70:30).
-
Retention time: ~8–10 minutes (estimated).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume